molecular formula C12H17NO B1301949 2,2,2'-Trimethylpropionanilide CAS No. 61495-04-3

2,2,2'-Trimethylpropionanilide

Cat. No.: B1301949
CAS No.: 61495-04-3
M. Wt: 191.27 g/mol
InChI Key: CSGRQLUGMVFNON-UHFFFAOYSA-N
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Description

2,2,2'-Trimethylpropionanilide is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

2,2,2'-Trimethylpropionanilide is involved in various chemical synthesis processes. For example, it has been used in the monomethylation of 2-arylacetonitrile using CO2, demonstrating a novel method for the six-electron reductive functionalization of CO2 facilitated by C(sp3)-H bonds (Zhang, Wang, & Xi, 2019). Another study involved the in situ formation and reaction of trimethyl(trichloromethyl)silane for the synthesis of valuable synthetic intermediates like 2,2,2-trichloromethylcarbinols (Henegar & Lira, 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-hydroxypropionanilides, which are structurally similar to this compound, have been synthesized and tested for antiandrogen activity. This research led to the discovery of novel, potent antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Fluorescence and Imaging

The compound has also been explored in the development of latent fluorophores. A study described the synthesis and use of latent fluorophores based on the trimethyl lock, a design element that provides distinct advantages for biological imaging (Chandran, Dickson, & Raines, 2005).

Neuroscience Research

In neuroscience, trimethyltin, a compound related to this compound, was used to study neurodegeneration. It was found that exposure to trimethyltin caused neural cell death and triggered the release of tumor necrosis factor-alpha from glial cells, modulating neurodegeneration (Viviani, Corsini, Galli, & Marinovich, 1998).

Cardiology

In cardiology research, alpha-amino anilides, which are structurally related to this compound, have been investigated for their antiarrhythmic activity. These compounds showed potential in protecting against fibrillation and exhibited varying degrees of toxicity (Byrnes, McMaster, Smith, Blair, Boyes, Duce, Feldman, Kronberg, Takman, & Tenthorey, 1979).

Material Science

In material science, the compound's derivatives have been explored for applications in dental composites, demonstrating the potential for creating composites with low volume shrinkage, which is crucial for dental applications (Klee, Schneider, Holter, Burgath, Frey, & Mülhaupt, 2001).

Semiconductor Technology

In semiconductor technology, the thermal decomposition of trimethylamine, a related compound, has been studied for its relevance in the growth of compound semiconductors (Thon, Saulys, Safvi, Games, & Kuech, 1997).

Safety and Hazards

2,2,2’-Trimethylpropionanilide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, it is advised to rinse with plenty of water and seek medical advice .

Properties

IUPAC Name

2,2-dimethyl-N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGRQLUGMVFNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370075
Record name N-o-tolylpivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61495-04-3
Record name N-o-tolylpivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2'-Trimethylpropionanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A biphasic solution of o-toluidine (107.2 g, 1.0 mol) in methylene chloride (500 ml) and water (150 ml) containing sodium carbonate (69 g, 0.65 mol) was treated with trimethylacetyl chloride (120.6 g, 1.0 mol). The rate of addition of trimethylacetyl chloride was adjusted so as to maintain the reaction at gentle reflux. After 45 minutes the addition was complete. The organic layer was separated, washed with water, and concentrated in vacuo. The crude N-[(2-methyl)phenyl]-2,2-dimethylpropanamide was slurried in 2% aqueous HCl, filtered and washed with H2O until the filtrate was neutral. After drying in vacuo (50° C., 20 mm), N-[(2-methyl)phenyl]-2,2-dimethylpropanamide (178 g, 0.93 mol) was obtained in 93% yield. (mp 109°-110° C.).
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
120.6 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of o-tolylamine (21.4 g, 0.20 mol) and Et3N (22.3 g, 0.22 mol) in CH2Cl2 was added 2,2-dimethyl-propionyl chloride (25.3 g, 0.21 mol) at 10° C. The mixture was stirred overnight at room temperature, washed with aq. HCl (5%, 80 mL), saturated NaHCO3 solution and brine, dried over Na2SO4 and concentrated under vacuum to give 2,2-dimethyl-N-o-tolyl-propionamide (35.0 g, 92%).
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of o-tolylamine (21 g, 0.20 mol) and Et3N (22 g, 0.22 mol) in CH2Cl2 was added 2,2-dimethyl-propionyl chloride (25 g, 0.21 mol) at 10° C. After addition, the mixture was stirred overnight at room temperature. The mixture was washed with aq. HCl (5%, 80 mL), saturated aq. NaHCO3 and brine. The organic layer was dried over Na2SO4 and concentrated under vacuum to give N-o-tolylpivalamide (35 g, 91%). 1H NMR (300 MHz, CDCl3) δ 7.88 (d, J=7.2 Hz, 1H), 7.15-7.25 (m, 2H), 7.05 (t, J=7.2 Hz, 1H), 2.26 (s, 3H), 1.34 (s, 9H).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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